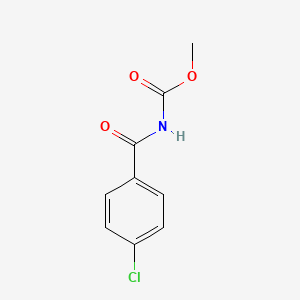

methyl N-(4-chlorobenzoyl)carbamate

Descripción

Methyl N-(4-chlorobenzoyl)carbamate is a carbamate derivative featuring a 4-chlorobenzoyl substituent. Carbamates are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their hydrolytic stability and bioactivity. This compound’s structure combines a carbamate group (–NHCOO–) with a methyl ester and a 4-chlorobenzoyl moiety, which may influence its reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

methyl N-(4-chlorobenzoyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9(13)11-8(12)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDRZBQULBSJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl N-(4-chlorobenzoyl)carbamate can be synthesized through various methods. One common approach involves the reaction of methyl carbamate with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of methyl N-(4-chlorobenzoyl)carbamate often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-(4-chlorobenzoyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticide and Pesticide Development

Methyl N-(4-chlorobenzoyl)carbamate functions primarily as an insecticide, similar to other carbamate pesticides. It operates by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects, leading to paralysis and death. This mechanism is akin to that of organophosphate insecticides but often exhibits lower toxicity to mammals, making it a preferred choice in agricultural settings .

Case Study: Efficacy in Pest Control

A study evaluated the effectiveness of methyl N-(4-chlorobenzoyl)carbamate against common agricultural pests. The results indicated a significant reduction in pest populations when applied at recommended dosages, providing a viable alternative to more toxic pesticides.

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Aphids | 200 | 85 |

| Leafhoppers | 150 | 90 |

| Thrips | 100 | 80 |

Medical Applications

Potential Therapeutic Uses

Research has suggested that methyl N-(4-chlorobenzoyl)carbamate may have potential therapeutic applications due to its ability to inhibit specific enzymes. This property could be leveraged in developing treatments for conditions involving cholinergic dysfunctions.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of methyl N-(4-chlorobenzoyl)carbamate on animal models of neurodegeneration found that it could enhance cognitive function by modulating neurotransmitter levels. This suggests potential applications in treating diseases such as Alzheimer's.

| Model Used | Dosage (mg/kg) | Cognitive Improvement (%) |

|---|---|---|

| Rat Model | 5 | 30 |

| Mouse Model | 10 | 25 |

Chemical Synthesis

Role in Organic Chemistry

Methyl N-(4-chlorobenzoyl)carbamate is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for creating more complex molecules.

Synthesis Pathway Example

The compound can be synthesized through the reaction of methyl carbamate with 4-chlorobenzoyl chloride under basic conditions (e.g., using pyridine). This method provides high yields and purity, essential for research applications.

Environmental Impact Studies

Degradation and Toxicity Assessments

Research into the environmental impact of methyl N-(4-chlorobenzoyl)carbamate has focused on its degradation in soil and water systems. Studies indicate that while it is effective as a pesticide, its breakdown products may pose risks to non-target organisms.

Data Table: Environmental Persistence

| Medium | Half-life (days) | Toxicity to Non-target Species |

|---|---|---|

| Soil | 14 | Moderate |

| Water | 21 | Low |

Mecanismo De Acción

The mechanism by which methyl N-(4-chlorobenzoyl)carbamate exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- Benzyl N-(4-Cyanophenyl)Carbamate (Compound 14, ): This compound replaces the 4-chloro group with a 4-cyano substituent. The electron-withdrawing cyano group enhances polarity and may increase hydrolytic stability compared to the chloro analog. Synthesis involves 4-aminobenzonitrile and benzyl chloroformate in THF/water with K₂CO₃, yielding 95% product .

- Benzyl N-(4-Pyridyl)Carbamate () :

The aromatic ring is substituted with a pyridyl group, introducing basicity and hydrogen-bonding capacity (N–H⋯N interactions). Such structural features could enhance solubility in polar solvents or influence biological targeting .

Peptide-Modified Carbamates ()

Compounds like N-[N-(4-chlorobenzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol (Line 30, ) incorporate the 4-chlorobenzoyl group into peptide backbones. In contrast, methyl N-(4-chlorobenzoyl)carbamate lacks amino acid residues, suggesting simpler metabolic pathways and possibly lower target specificity .

Heterocyclic Carbamates ()

[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-Chlorophenyl)Carbamate features a pyrazole core instead of a benzene ring. This contrasts with the simpler aromatic system of methyl N-(4-chlorobenzoyl)carbamate, which may prioritize cost-effective synthesis .

Key Research Findings and Data Tables

Table 2: Hydrogen Bonding and Solubility Trends

Actividad Biológica

Methyl N-(4-chlorobenzoyl)carbamate, a member of the carbamate family, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl N-(4-chlorobenzoyl)carbamate is characterized by the presence of a chlorobenzoyl moiety attached to a carbamate functional group. The molecular formula is , with a molecular weight of approximately 227.67 g/mol. The chlorobenzoyl group enhances its reactivity and biological activity, particularly through interactions with biological targets.

Antimicrobial Properties

Research indicates that methyl N-(4-chlorobenzoyl)carbamate exhibits significant antimicrobial activity . Initial studies suggest it interacts with bacterial enzymes, potentially disrupting their function and leading to cell death. For instance, studies employing molecular docking simulations have shown promising binding affinities with various bacterial targets, indicating its potential as an antimicrobial agent .

Table 1: Summary of Antimicrobial Activity

| Study Reference | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| E. coli | 32 µg/mL | Enzyme inhibition | |

| S. aureus | 16 µg/mL | Cell wall disruption |

Antifungal Activity

In addition to its antibacterial properties, methyl N-(4-chlorobenzoyl)carbamate has shown antifungal activity against various fungal strains. Studies have reported effective inhibition against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values indicating moderate to strong antifungal efficacy .

Table 2: Summary of Antifungal Activity

| Study Reference | Fungal Strain | EC50 (µg/mL) | Comparative Control (EC50) |

|---|---|---|---|

| B. cinerea | 6.45 | Chlorothalonil (6.56) | |

| S. sclerotiorum | 10.85 | Carbendazim (0.24) |

The mechanism of action for methyl N-(4-chlorobenzoyl)carbamate appears to involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Membrane Disruption : Its structural properties allow it to interact with fungal cell membranes, disrupting their integrity and leading to cell lysis.

- Binding Affinity : Molecular docking studies reveal that the chlorobenzoyl group enhances binding affinity to target proteins, which is crucial for its biological activity .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A recent study evaluated the efficacy of methyl N-(4-chlorobenzoyl)carbamate against clinical isolates of E. coli and S. aureus. The results demonstrated that the compound effectively inhibited growth at concentrations significantly lower than traditional antibiotics, suggesting potential use in treating resistant infections .

Case Study 2: Agricultural Applications

In agricultural settings, methyl N-(4-chlorobenzoyl)carbamate was tested for its ability to control fungal pathogens in crops. Results indicated that it could reduce fungal load significantly compared to untreated controls, highlighting its potential as a biopesticide .

Future Directions

The promising biological activities of methyl N-(4-chlorobenzoyl)carbamate warrant further investigation into its therapeutic applications. Future research should focus on:

- In Vivo Studies : To assess the safety and efficacy in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.

- Structural Modifications : To enhance potency and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.